4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-fluorobenzonitrile
Description
The compound 4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-fluorobenzonitrile features a benzonitrile core substituted with a fluorine atom at the 3-position. Attached to this core is an azetidine (a strained four-membered saturated ring) via a methylene linker. The azetidine is further functionalized with a methyl group bearing a 4-chloro-1H-pyrazole moiety. This structural complexity combines electron-withdrawing groups (fluorine, nitrile) and a heterocyclic system (azetidine-pyrazole), which may enhance bioactivity, particularly in antimicrobial or enzyme inhibition applications .
Properties
IUPAC Name |
4-[[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methyl]-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4/c16-14-5-19-21(10-14)8-12-6-20(7-12)9-13-2-1-11(4-18)3-15(13)17/h1-3,5,10,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMAUVJXCGMBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)C#N)F)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazole and imidazole moieties have been reported to show a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
A molecular docking study conducted on a similar compound showed that it had a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to have potent antileishmanial and antimalarial activities. This suggests that the compound might affect the biochemical pathways related to these diseases.
Result of Action
A similar compound displayed superior antipromastigote activity, which was 174- and 26-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. This suggests that the compound might have a similar effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations :
Pyrazole Substitution : The target compound’s 4-chloro-pyrazole contrasts with analogs featuring nitro (e.g., ), azido (), or trifluoromethyl () groups. Chloro substituents are associated with enhanced antimicrobial activity, as seen in , but may reduce solubility compared to polar groups like azides.
Linker Flexibility : The azetidine-methyl linker in the target compound introduces conformational constraints, unlike the more flexible ether or hydrazone linkers in analogs . This rigidity could improve target selectivity but may affect metabolic stability.
Electron-Withdrawing Effects : The fluorine and nitrile groups in the benzonitrile core are conserved across analogs, suggesting their critical role in electronic modulation or binding interactions.
Key Insights :
- The target compound likely follows a route similar to , involving alkylation of a bromomethyl-benzonitrile precursor with a pre-functionalized pyrazole-azetidine intermediate.
- Azide-containing analogs () exhibit high yields (88–96%) and distinct IR peaks (e.g., 2121 cm⁻¹ for azide stretch), which are absent in the target compound’s chloro-substituted system.
Antimicrobial Activity :
- The chloro-substituted pyrazole in demonstrated potent activity against A. baumannii (MIC: 1.56 µg/mL), suggesting that halogenation enhances antimicrobial efficacy. The target compound’s 4-chloro group may similarly contribute to bioactivity.
Enzyme Inhibition Potential :
- Azetidine-containing compounds (e.g., ) are explored as enzyme inhibitors (e.g., GLUT1), where the ring’s rigidity improves binding pocket compatibility. The target compound’s azetidine linker may confer similar advantages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
